5-Hydroxy-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound characterized by its fused benzene and pyrazole rings. This compound is notable for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in the development of various pharmaceuticals. It is classified under the broader category of indazole derivatives, which are known for their diverse biological activities.
5-Hydroxy-1H-indazole-3-carboxylic acid can be synthesized from various starting materials, including 5-methoxy-1H-indazole-3-carboxaldehyde. The compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the indazole structure. Its molecular formula is , and it has a molecular weight of approximately 162.15 g/mol.
The synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid can be achieved through multiple routes, with one common method involving the hydrolysis of 5-methoxy-1H-indazole-3-carboxaldehyde. The general procedure includes:
The reaction mechanism generally involves nucleophilic attack on the carbonyl carbon of the aldehyde by hydroxide ions, leading to the formation of the corresponding hydroxy acid.
The molecular structure of 5-hydroxy-1H-indazole-3-carboxylic acid features:
5-Hydroxy-1H-indazole-3-carboxylic acid can participate in various chemical reactions, including:
The compound's reactivity is largely influenced by the acidity of its carboxylic group and the nucleophilicity of its hydroxyl group, allowing it to engage in diverse organic transformations.
In biological contexts, compounds like 5-hydroxy-1H-indazole-3-carboxylic acid may interact with various biological targets, influencing pathways related to neurotransmission or inflammation. The exact mechanism often involves binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.
5-Hydroxy-1H-indazole-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its derivatives have been explored for their potential therapeutic effects against conditions such as anxiety, depression, and certain types of cancer due to their ability to modulate specific biochemical pathways.
The indazole scaffold—a bicyclic heterocycle fusing benzene and pyrazole rings—has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Early research (1960s–1980s) focused on simple derivatives like bendazac, an anti-inflammatory agent leveraging the indazole core for radical scavenging [3] [6]. The 1990s marked a pivotal shift with granisetron, a 5-HT₃ receptor antagonist incorporating a 1H-indazole motif to combat chemotherapy-induced nausea. This established indazole as a privileged scaffold for receptor targeting [3] [9].
The 21st century witnessed indazole’s dominance in oncology. Pazopanib (2009 FDA approval) and axitinib (2012) utilized indazole as a hinge-binding domain in tyrosine kinase inhibitors (TKIs), disrupting angiogenesis in renal cell carcinoma [1] [5]. Concurrently, niraparib (2017) exemplified indazole’s role in DNA repair inhibition via PARP1 binding, becoming a first-line therapy for ovarian cancer [1] [9]. Recent clinical candidates like nemiralisib (PI3Kδ inhibitor) and brilanestrant (estrogen receptor degrader) underscore indazole’s versatility across disease areas [9].
Table 1: Key Indazole-Based Therapeutics in Drug Discovery
Compound | Therapeutic Category | Key Indazole Role | Approval/Status |
---|---|---|---|
Bendazac | Anti-inflammatory | Radical scavenger core | Approved (1980s) |
Granisetron | Antiemetic | 5-HT₃ receptor binding | Approved (1990s) |
Pazopanib | Anticancer (TKI) | Kinase hinge binder | FDA Approved (2009) |
Niraparib | Anticancer (PARP inhibitor) | DNA repair enzyme inhibition | FDA Approved (2017) |
Nemiralisib | Respiratory (PI3Kδ inhibitor) | Selective ATP-competitive inhibition | Phase II |
Advances in synthetic methodologies catalyzed this evolution. Early routes relied on Cadogan cyclizations or hydrazone oxidations, often yielding mixtures of 1H- and 2H-tautomers [1]. Contemporary techniques like palladium-catalyzed C–H amination and rhodium(III)-mediated cyclizations now enable regioselective access to 1H-indazoles with complex substituents—critical for optimizing drug candidates like pazopanib [1] [9].
The introduction of a hydroxy group at the 5-position of the indazole ring confers distinct physicochemical and pharmacological advantages. Structurally, 5-hydroxy-1H-indazole-3-carboxylic acid (CAS: 885518-94-5; CID: 12312228) features three critical moieties:
Table 2: Impact of 5-Substituents on Indazole Properties
C5 Substituent | Hydrogen-Bond Capacity | LogP Reduction | Target Interactions Demonstrated |
---|---|---|---|
H | Low | 0 | Van der Waals interactions only |
CH₃ | None | +0.5 | Hydrophobic pocket filling |
OH | High (donor/acceptor) | -1.2 | H-bonds with Val757 (ASK1), Asp93 (Hsp90) |
OCH₃ | Moderate (acceptor) | -0.8 | Weak polar interactions |
The 5-hydroxy group’s electronic influence modulates the aromatic system’s electron density, increasing nucleophilicity at C4/C6. This facilitates electrophilic substitutions for further derivatization [1] [10]. Crucially, in biological contexts, the hydroxy group:
Synthetic access to 5-hydroxy derivatives often starts from hydroxy-substituted benzaldehydes or anthranilic acids. A patented route employs SnCl₂-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives with phenylhydrazine, achieving regioselective hydroxy-indazole formation [10]. Modern approaches leverage cross-dehydrogenative coupling or directed ortho-hydroxylation to install the hydroxy group late-stage [1] [9].
Figure: Binding Mode of 5-Hydroxy-Indazole in Hsp90 (PDB: 5OCI)The crystal structure of 6-hydroxy-3-(3-methyl-benzyl)-1H-indazole-5-carboxamide bound to Hsp90 demonstrates:
This multifaceted binding underscores how 5-hydroxy substitution transforms indazole from a passive scaffold to an active pharmacophore.
Table 3: Compound Identifiers for 5-Hydroxy-1H-Indazole-3-Carboxylic Acid
Identifier Type | Value |
---|---|
Systematic Name | 5-Hydroxy-1H-indazole-3-carboxylic acid |
CAS Registry | 885518-94-5 |
PubChem CID | 12312228 |
Molecular Formula | C₈H₆N₂O₃ |
SMILES | C1=CC2=C(C=C1O)C(=NN2)C(=O)O |
InChIKey | FAWRWXHECPLDFD-UHFFFAOYSA-N |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1